molecular formula C18H20Cl2O3 B4997014 2,4-dichloro-1-[4-(4-ethoxyphenoxy)butoxy]benzene

2,4-dichloro-1-[4-(4-ethoxyphenoxy)butoxy]benzene

Cat. No. B4997014
M. Wt: 355.3 g/mol
InChI Key: ASAMABRUIXMHAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-1-[4-(4-ethoxyphenoxy)butoxy]benzene, also known as dicamba, is a widely used herbicide for controlling broadleaf weeds in crops such as corn, soybeans, and cotton. It was first introduced in the 1960s and has since become a popular choice for farmers due to its effectiveness and low cost.

Mechanism of Action

Dicamba works by disrupting the plant's growth hormones, causing it to grow abnormally and eventually die. It is a systemic herbicide, meaning it is absorbed by the plant and transported throughout its tissues.
Biochemical and Physiological Effects:
Dicamba can have a range of biochemical and physiological effects on plants, depending on the dose and exposure time. At low doses, 2,4-dichloro-1-[4-(4-ethoxyphenoxy)butoxy]benzene can stimulate plant growth and increase yield. However, at higher doses, it can cause stunted growth, leaf curling, and other abnormalities.

Advantages and Limitations for Lab Experiments

Dicamba is commonly used in laboratory experiments to study plant growth and development, as well as the effects of herbicides on plant physiology. One advantage of 2,4-dichloro-1-[4-(4-ethoxyphenoxy)butoxy]benzene is its low cost and availability. However, its effectiveness can vary depending on the plant species and experimental conditions, and it can also have negative impacts on non-target plants and wildlife.

Future Directions

There are several areas of future research related to 2,4-dichloro-1-[4-(4-ethoxyphenoxy)butoxy]benzene, including:
1. Developing new formulations and application methods to reduce off-target drift and environmental impacts.
2. Studying the long-term impacts of this compound on soil health and microbial communities.
3. Investigating the potential health impacts of this compound exposure on humans and wildlife.
4. Developing new herbicides with improved selectivity and reduced environmental impacts.
In conclusion, this compound is a widely used herbicide with both advantages and limitations for laboratory experiments. While it has been extensively studied for its effectiveness and potential impacts, there are still many areas of future research needed to fully understand its impacts on the environment and human health.

Synthesis Methods

Dicamba can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with ethyl chloroformate to form ethyl 2,4-dichlorophenyl carbonate. This intermediate is then reacted with 4-ethoxyphenol in the presence of a base to form 2,4-dichloro-1-[4-(4-ethoxyphenoxy)butoxy]benzene.

Scientific Research Applications

Dicamba has been extensively studied in the scientific community for its effectiveness as a herbicide, as well as its potential environmental and health impacts. Research has shown that 2,4-dichloro-1-[4-(4-ethoxyphenoxy)butoxy]benzene is highly effective in controlling broadleaf weeds, but can also have negative impacts on non-target plants and wildlife.

properties

IUPAC Name

2,4-dichloro-1-[4-(4-ethoxyphenoxy)butoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2O3/c1-2-21-15-6-8-16(9-7-15)22-11-3-4-12-23-18-10-5-14(19)13-17(18)20/h5-10,13H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAMABRUIXMHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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